molecular formula C7H8ClN5O B017091 O(6)-(2-Chloroethyl)guanine CAS No. 100217-09-2

O(6)-(2-Chloroethyl)guanine

Cat. No. B017091
M. Wt: 213.62 g/mol
InChI Key: VGKZFRLEZKOTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O(6)-(2-Chloroethyl)guanine, also known as O6-Chloroethylguanine (O6-CEG), is a synthetic compound that has been widely used in scientific research for its unique properties. It is a DNA alkylating agent that can cause DNA damage and induce cell death.

Scientific Research Applications

O6-CEG has been used in various scientific research applications, including cancer research, neurobiology, and toxicology. It is commonly used to induce DNA damage in cells and study the cellular response to DNA damage. O6-CEG has also been used to study the mechanisms of DNA repair and the role of DNA repair enzymes in maintaining genomic stability.

Mechanism Of Action

O6-CEG acts as an alkylating agent by adding a chloroethyl group to the O6 position of guanine in DNA. This modification can cause DNA damage and interfere with DNA replication and transcription. The DNA damage induced by O6-CEG can lead to cell cycle arrest and apoptosis.

Biochemical And Physiological Effects

The biochemical and physiological effects of O6-CEG depend on the dose and duration of exposure. At low doses, O6-CEG can induce DNA damage and activate DNA repair pathways. At high doses, O6-CEG can cause irreversible DNA damage and cell death. O6-CEG has been shown to be toxic to both normal and cancer cells, with cancer cells being more sensitive to its effects.

Advantages And Limitations For Lab Experiments

One of the advantages of using O6-CEG in lab experiments is its ability to induce DNA damage in a controlled manner. This allows researchers to study the cellular response to DNA damage and the mechanisms of DNA repair. However, O6-CEG has some limitations, such as its toxicity to cells and the potential for off-target effects. Additionally, the use of O6-CEG requires careful handling and disposal due to its hazardous properties.

Future Directions

There are many future directions for the use of O6-CEG in scientific research. One area of interest is the development of new therapies for cancer that target the DNA repair pathways activated by O6-CEG. Another area of research is the use of O6-CEG in combination with other DNA-damaging agents to enhance their therapeutic effects. Additionally, the use of O6-CEG in neurobiology research may provide insights into the mechanisms of neurodegenerative diseases.

Synthesis Methods

O6-CEG can be synthesized by reacting guanine with 2-chloroethylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of O6-CEG, which can be purified by column chromatography.

properties

CAS RN

100217-09-2

Product Name

O(6)-(2-Chloroethyl)guanine

Molecular Formula

C7H8ClN5O

Molecular Weight

213.62 g/mol

IUPAC Name

6-(2-chloroethoxy)-7H-purin-2-amine

InChI

InChI=1S/C7H8ClN5O/c8-1-2-14-6-4-5(11-3-10-4)12-7(9)13-6/h3H,1-2H2,(H3,9,10,11,12,13)

InChI Key

VGKZFRLEZKOTCQ-UHFFFAOYSA-N

SMILES

C1=NC2=C(N1)C(=NC(=N2)N)OCCCl

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)OCCCl

Other CAS RN

100217-09-2

synonyms

O(6)-(2-chloroethyl)guanine
O(6)-2-CEG

Origin of Product

United States

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